

Fmoc-d-Phenylalaninol structure and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Fmoc-d-Phenylalaninol**

Cat. No.: **B140897**

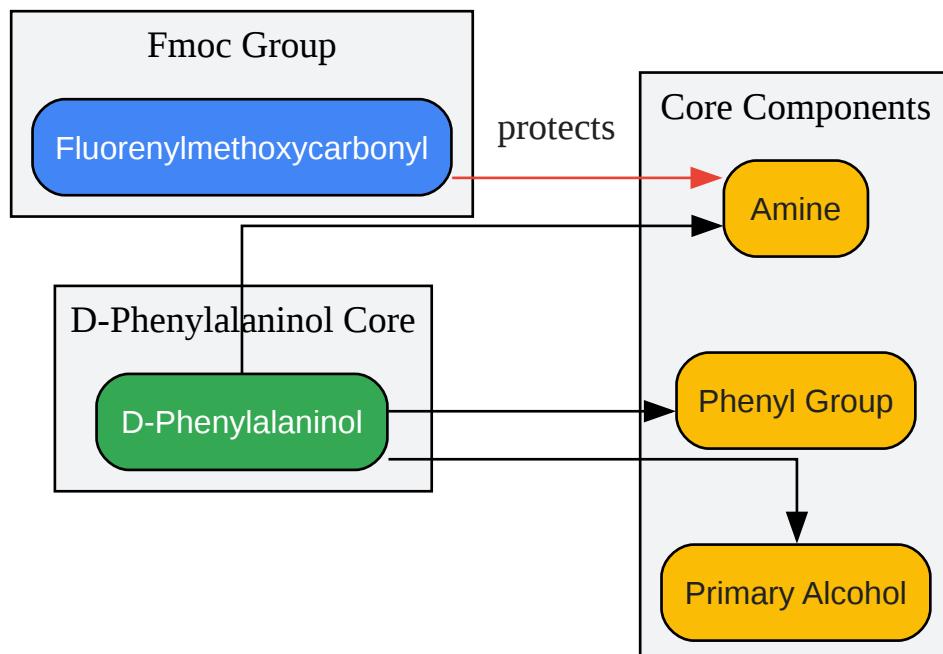
[Get Quote](#)

An In-depth Technical Guide on **Fmoc-D-Phenylalaninol**

This guide provides a comprehensive overview of the chemical properties of **Fmoc-D-Phenylalaninol**, a key reagent in peptide synthesis and drug development. It is intended for researchers, scientists, and professionals in the field of medicinal chemistry and biochemistry.

Core Compound Data

Fmoc-D-Phenylalaninol is an N-terminally protected form of D-phenylalaninol. The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group for the primary amine, which is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its structure combines the chirality of the D-phenylalaninol backbone with the utility of the Fmoc protecting group.

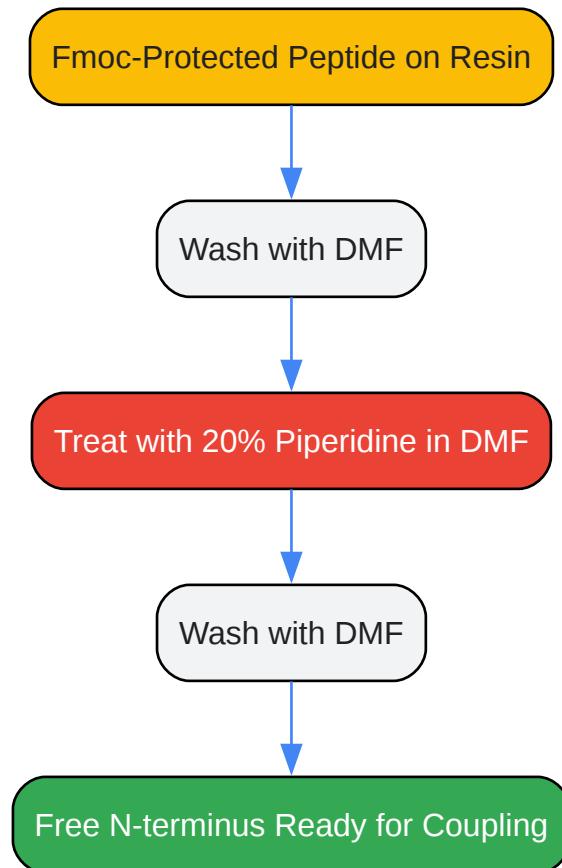

Physicochemical Properties

The key quantitative data for **Fmoc-D-Phenylalaninol** are summarized in the table below. This information is critical for experimental design, including reaction stoichiometry and analytical characterization.

Property	Value	Citations
Molecular Formula	C ₂₄ H ₂₃ NO ₃	[1] [2] [3]
Molecular Weight	373.45 g/mol	[1]
373.4 g/mol		[2] [3] [4]
Appearance	White to off-white powder	[1]
Purity (HPLC)	≥ 98%	[1]
IUPAC Name	(R)-N-(9H-fluoren-9-ylmethyl) 2-amino-3-phenylpropan-1-ol	
Synonyms	Fmoc-(R-2-amino-3-phenyl-1- propanol, Fmoc-D-Phe-ol	[1] [3]

Structural Representation

The chemical structure of **Fmoc-D-Phenylalaninol** is composed of three key moieties: the fluorenylmethoxycarbonyl (Fmoc) protecting group, the D-phenylalanine backbone, and a hydroxyl group. The logical relationship between these components is illustrated in the diagram below.


[Click to download full resolution via product page](#)*Logical structure of Fmoc-D-Phenylalaninol.*

Experimental Protocols

While specific experimental protocols are highly dependent on the application, a general methodology for the use of **Fmoc-D-Phenylalaninol** in solid-phase peptide synthesis (SPPS) is outlined below.

Fmoc Deprotection in SPPS

A common experimental workflow for the removal of the Fmoc protecting group during SPPS is illustrated in the following diagram. This is a critical step to allow for the coupling of the next amino acid in the peptide sequence.

[Click to download full resolution via product page](#)*Workflow for Fmoc deprotection in SPPS.*

Methodology:

- **Resin Swelling:** The peptide-bound resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF).
- **Initial Wash:** The resin is washed with DMF to remove any residual reagents from the previous coupling step.
- **Deprotection:** The resin is treated with a 20% solution of piperidine in DMF. This basic solution cleaves the Fmoc group from the N-terminus of the peptide. The reaction is typically agitated for a specific duration (e.g., 5-20 minutes) and may be repeated.
- **Post-Deprotection Wash:** The resin is thoroughly washed with DMF to remove the cleaved Fmoc-piperidine adduct and excess piperidine.
- **Confirmation:** The completion of the deprotection step can be monitored using a qualitative test, such as the Kaiser test.
- **Next Coupling:** The resin with the deprotected N-terminus is now ready for the coupling of the next Fmoc-protected amino acid in the sequence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-Phenylalaninol | C24H23NO3 | CID 7019531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Fmoc-Phenylalaninol | 129397-83-7 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Fmoc-d-Phenylalaninol structure and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b140897#fmoc-d-phenylalaninol-structure-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com